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Compound of Interest

Compound Name: 1,6-Naphthyridine-5-carboxamide

CAS No.: 61327-63-7

Cat. No.: B3354896

Get Quote

Executive Summary & Context
The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery,

frequently serving as the core structural motif in kinase inhibitors, phosphodiesterase (PDE)

inhibitors, and HIV-1 integrase inhibitors [1]. Functionalization of this bicyclic system at the C5

position is historically challenging due to the electron-deficient nature of the heteroaromatic

rings. While transition-metal-catalyzed cross-coupling of 5-halo-1,6-naphthyridines is viable for

milligram-scale discovery chemistry, it presents significant scalability hurdles, including high

palladium costs, heavy metal remediation, and the need for specialized ligands.

This application note details a robust, highly scalable, and metal-free three-step synthetic

protocol to produce 1,6-Naphthyridine-5-carboxamide. By leveraging a regioselective

Reissert-Henze cyanation [2] followed by controlled Radziszewski hydration [3], this pathway

provides excellent yields and circumvents the need for chromatographic purification at scale.

Mechanistic Rationale & Pathway Design
To ensure a self-validating and scalable system, the synthetic route was designed based on the

intrinsic electronic properties of the 1,6-naphthyridine core:
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Regioselective N-Oxidation: 1,6-Naphthyridine contains two nitrogen atoms. The N6 atom is

significantly more nucleophilic and less sterically hindered than the N1 atom. Using scalable

and cost-effective reagents (H₂O₂/Acetic Acid), N-oxidation occurs selectively at N6, avoiding

the shock-sensitive byproducts associated with mCPBA.

Reissert-Henze Cyanation: Direct cyanation of electron-deficient heterocycles is difficult.

However, activating the N6-oxide with an acylating agent (benzoyl chloride) generates a

highly electrophilic N-benzoyloxy cation. Subsequent nucleophilic attack by cyanide

(delivered safely via TMSCN) occurs regioselectively at the adjacent C5 bridgehead position

[4]. Rearomatization yields 1,6-naphthyridine-5-carbonitrile.

Radziszewski Hydration: Standard acidic or basic hydrolysis of nitriles often over-hydrolyzes

the intermediate to a carboxylic acid. The Radziszewski reaction utilizes the hydroperoxide

anion (HOO⁻) to attack the nitrile, forming a peroxyimidic acid intermediate that undergoes

intramolecular oxygen transfer. This yields the primary carboxamide and O₂ gas, strictly

preventing over-hydrolysis to 1,6-naphthyridine-5-carboxylic acid.

Process Flow Diagram
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(Intermediate 2)
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Figure 1: Three-step metal-free synthetic workflow for 1,6-Naphthyridine-5-carboxamide.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 1,6-Naphthyridine-6-oxide

Objective: Selectively oxidize the N6 position to activate the C5 position for downstream

nucleophilic attack.

Procedure:

Charge a 2 L jacketed reactor with 1,6-naphthyridine (100 g, 0.77 mol) and glacial acetic

acid (800 mL).
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Heat the solution to 70 °C under nitrogen.

Add 30% aqueous H₂O₂ (130 mL, 1.15 mol) dropwise over 2 hours. Causality: Dropwise

addition controls the exothermic formation of peracetic acid in situ.

Stir at 70 °C for 12 hours. Monitor conversion via HPLC.

Cool to 10 °C and carefully quench residual peroxides by adding a saturated aqueous

solution of sodium thiosulfate (Na₂S₂O₃) until peroxide test strips read 0 ppm. Critical

Safety Step: Prevents explosive concentration of peroxides.

Concentrate the mixture under reduced pressure, neutralize with saturated Na₂CO₃, and

extract with CHCl₃ (3 × 500 mL). Dry over MgSO₄ and evaporate to yield Intermediate 1

as a pale yellow solid.

Step 2: Synthesis of 1,6-Naphthyridine-5-carbonitrile
Objective: Regioselective installation of the cyano group via the Reissert-Henze reaction.

Procedure:

Dissolve 1,6-naphthyridine-6-oxide (90 g, 0.61 mol) in anhydrous dichloromethane (DCM,

1 L) under an argon atmosphere.

Add trimethylsilyl cyanide (TMSCN, 91 mL, 0.73 mol) in one portion.

Cool the reactor to 0 °C. Add benzoyl chloride (BzCl, 85 mL, 0.73 mol) dropwise over 1

hour. Causality: BzCl activates the N-oxide, driving the highly exothermic rearomatization

and cyanation. Maintaining 0 °C suppresses the formation of the C7-cyano isomer.

Allow the reaction to warm to room temperature (25 °C) and stir for 8 hours.

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (500 mL).

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Triturate

the crude residue with cold ethanol to afford Intermediate 2 as an off-white powder.
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Environmental Health & Safety (EHS): All aqueous effluent from this step must be treated

with basic sodium hypochlorite (bleach, pH > 10) for 24 hours to safely destroy residual

cyanide species.

Step 3: Synthesis of 1,6-Naphthyridine-5-carboxamide
Objective: Chemoselective hydration of the nitrile to the primary amide.

Procedure:

Suspend 1,6-naphthyridine-5-carbonitrile (70 g, 0.45 mol) in ethanol (600 mL) in a 2 L

reactor equipped with a gas dispersion vent.

Add 6M NaOH (75 mL) and warm the suspension to 40 °C.

Add 30% aqueous H₂O₂ (150 mL) dropwise over 1 hour. Causality: The Radziszewski

reaction evolves O₂ gas. Dropwise addition prevents excessive foaming and over-

pressurization.

Stir at 40 °C for 4 hours until the starting material is consumed (TLC/HPLC).

Cool the mixture to 5 °C and dilute with ice-cold water (800 mL). The target product will

precipitate cleanly from the solution.

Filter the solid, wash with cold water (3 × 200 mL) to remove NaOH, and dry in a vacuum

oven at 50 °C for 24 hours.

Quantitative Data & Analytical Metrics
The following table summarizes the expected scale, yields, and analytical purities for the large-

scale execution of this protocol. The self-purifying nature of the trituration and precipitation

steps ensures high purity without chromatography.
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Parameter Step 1: N-Oxidation Step 2: Cyanation Step 3: Hydration

Input Scale 100 g (0.77 mol) 90 g (0.61 mol) 70 g (0.45 mol)

Isolated Yield 88% (99 g) 76% (72 g) 91% (71 g)

Reaction Time 12 hours 8 hours 4 hours

Temperature Profile 70 °C 0 °C → 25 °C 40 °C

Purity (HPLC-UV) >98.5% >96.0% >99.2%

Key Impurity Tracked N1,N6-dioxide (<1%)
C7-cyano isomer

(<3%)

Carboxylic acid

(<0.5%)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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